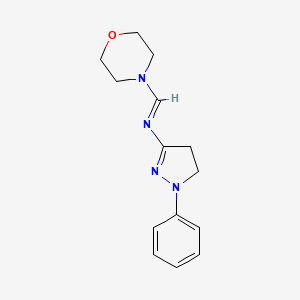![molecular formula C17H16N2O5 B5813848 4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)
4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HPPH or Photochlor, and it is a photosensitizer that has been used in photodynamic therapy (PDT) for the treatment of cancer.
Wirkmechanismus
The mechanism of action of HPPH involves the production of ROS upon activation by light. The ROS can induce cell death in cancer cells through various mechanisms, including apoptosis, necrosis, and autophagy. HPPH has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. This inhibition of angiogenesis can further enhance the anti-cancer effects of HPPH.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, HPPH can accumulate in the skin and cause photosensitivity, which can be a limitation for its use in PDT. HPPH has also been shown to have some effect on the immune system, which can be beneficial for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
HPPH has several advantages for lab experiments, including its stability and ease of synthesis. However, HPPH can be difficult to purify, and its fluorescence properties can be affected by the surrounding environment. In addition, the activation wavelength of HPPH can vary depending on the solvent and pH, which can affect its effectiveness in PDT.
Zukünftige Richtungen
For the study of HPPH include the development of new synthesis and purification methods, the study of its effects on the immune system, and the development of new imaging techniques.
Synthesemethoden
The synthesis of HPPH involves several steps, including the reaction of 3-nitrobenzoyl chloride with 3-hydroxybenzoic acid to form 3-(3-nitrobenzoyl)phenol. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-{[(3-nitrophenyl)amino]carbonyl}phenol. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of 4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
HPPH has been extensively studied for its potential applications in cancer treatment. It is a photosensitizer that can be activated by light to produce reactive oxygen species (ROS) that can induce cell death in cancer cells. HPPH has been shown to be effective in treating various types of cancer, including prostate cancer, breast cancer, and lung cancer. In addition to its use in PDT, HPPH has also been studied for its potential applications in fluorescence-guided surgery (FGS) and molecular imaging.
Eigenschaften
IUPAC Name |
4-[4-[(3-hydroxyphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-14-3-1-2-13(10-14)19-17(24)11-4-6-12(7-5-11)18-15(21)8-9-16(22)23/h1-7,10,20H,8-9H2,(H,18,21)(H,19,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZHGYRCGRORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)
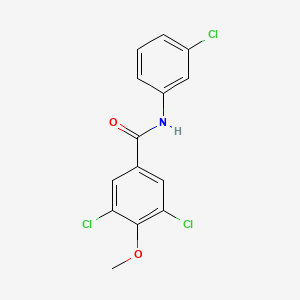
![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)

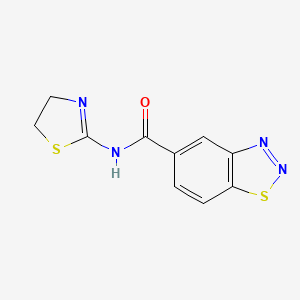
![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)
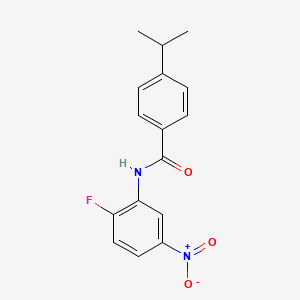
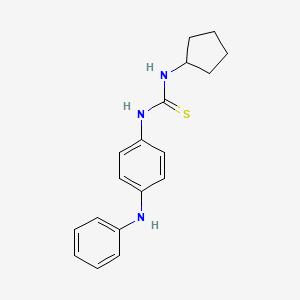
![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
